molecular formula C17H32BrNO2 B13391906 [(1R,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide

[(1R,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide

Cat. No.: B13391906
M. Wt: 362.3 g/mol
InChI Key: QSFKGMJOKUZAJM-CTHHTMFSSA-M
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Description

[(1R,5R)-8,8-dimethyl-8-azoniabicyclo[321]octan-3-yl] 2-propylpentanoate;bromide is a quaternary ammonium compound It is known for its unique structure, which includes a bicyclic ring system and a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide typically involves the quaternization of a bicyclic amine with an appropriate alkyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

[(1R,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine or alcohol.

Scientific Research Applications

Chemistry

In chemistry, [(1R,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.

Biology

In biological research, this compound is used to study the effects of quaternary ammonium compounds on cell membranes and ion channels. It is also used in the synthesis of biologically active molecules.

Medicine

In medicine, this compound is investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Industry

In the industrial sector, this compound is used in the formulation of disinfectants and sanitizers, owing to its antimicrobial properties.

Mechanism of Action

The mechanism of action of [(1R,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This is particularly effective against microbial cells, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

    Dodecyltrimethylammonium bromide: Commonly used in research as a surfactant.

Uniqueness

[(1R,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This makes it particularly effective in certain applications, such as phase transfer catalysis and antimicrobial formulations.

Properties

Molecular Formula

C17H32BrNO2

Molecular Weight

362.3 g/mol

IUPAC Name

[(1R,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide

InChI

InChI=1S/C17H32NO2.BrH/c1-5-7-13(8-6-2)17(19)20-16-11-14-9-10-15(12-16)18(14,3)4;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1/t14-,15-;/m1./s1

InChI Key

QSFKGMJOKUZAJM-CTHHTMFSSA-M

Isomeric SMILES

CCCC(CCC)C(=O)OC1C[C@H]2CC[C@H](C1)[N+]2(C)C.[Br-]

Canonical SMILES

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-]

Origin of Product

United States

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